N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Description
This compound features a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a 4-methoxybenzyl group at position 5 and a methanesulfonamide group at position 2.
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-19-11-5-3-10(4-6-11)7-16-8-13-12(14-9-16)15-20(2,17)18/h3-6H,7-9H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFVTSZBQLKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazine and benzyl derivatives.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Triazine Derivatives
Key Observations:
Substituent Impact on Lipophilicity: The 4-methoxybenzyl group in the target compound increases hydrophobicity compared to the 3-hydroxypropyl group in , which likely enhances water solubility.
Functional Group Differences :
- Methanesulfonamide vs. sulfonylurea (e.g., metsulfuron in ): Sulfonamides are common in pharmaceuticals for enzyme inhibition (e.g., carbonic anhydrase), while sulfonylureas are herbicidal ALS inhibitors.
Compounds like and (quinazoline derivatives) imply divergent targets, such as kinases or growth factor receptors.
Pharmacokinetic and Pharmacodynamic Inferences
- Metabolic Stability : The 4-methoxy group may slow oxidative metabolism compared to compounds with alkyl chains (e.g., 3-hydroxypropyl in ).
- Receptor Binding : The methoxybenzyl group’s aromaticity could facilitate π-π stacking in receptor binding pockets, contrasting with the flexible tetrahydrofuran group in .
Biological Activity
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed analysis of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a triazine ring , a methoxybenzyl group , and a methanesulfonamide moiety. These structural components contribute to its unique reactivity and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
| Molecular Formula | C12H18N4O3S |
| Molecular Weight | 286.36 g/mol |
| CAS Number | 945371-35-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may modulate the activity of cellular receptors, impacting signal transduction pathways essential for cell survival and proliferation.
- Induction of Apoptosis : Research indicates that certain derivatives of triazine compounds can induce apoptosis in cancer cells by disrupting cellular functions such as DNA replication and protein synthesis .
Anticancer Activity
Several studies have explored the anticancer potential of triazine derivatives, including this compound:
- Cytotoxicity : The compound has shown cytotoxic effects against various human cancer cell lines. For example, related triazine compounds exhibited IC50 values ranging from 2.38 to 8.13 μM against cervical and bladder cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural motifs have been investigated for their antimicrobial activities:
- Bactericidal Effects : Triazine derivatives have demonstrated significant bactericidal activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the cytotoxic effects of triazine derivatives on human cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity. Notably, compounds with bulky lipophilic groups showed improved potency . -
Apoptosis Induction :
Research focusing on apoptosis induction revealed that certain derivatives led to increased early and late apoptotic cell populations in treated cancer cells. The percentage of early apoptotic cells increased with higher concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
